BMS-986188
概要
説明
BMS-986188 is a novel and potent selective positive allosteric modulator of the delta-opioid receptor. It has shown significant promise in scientific research due to its ability to enhance the effects of delta-opioid receptor agonists without directly activating the receptor itself .
科学的研究の応用
BMS-986188 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the delta-opioid receptor and its modulation.
Biology: It helps in understanding the role of delta-opioid receptors in various biological processes.
Medicine: It has potential therapeutic applications in pain management and other conditions where delta-opioid receptors are involved.
Industry: It is used in the development of new drugs and therapeutic agents targeting the delta-opioid receptor
作用機序
Target of Action
BMS-986188 is a selective positive allosteric modulator of the δ-opioid receptor . The δ-opioid receptor is a G protein-coupled receptor that is primarily found in the central nervous system. It plays a crucial role in mediating the effects of endogenous opioids and opioid drugs .
Mode of Action
As a positive allosteric modulator, this compound enhances the activity of the δ-opioid receptor. This modulation results in an increased response when the receptor is activated by endogenous opioids .
Biochemical Pathways
The δ-opioid receptor is involved in various biochemical pathways, including pain perception, mood regulation, and immune response. By modulating the activity of this receptor, this compound can potentially influence these pathways and their downstream effects .
Pharmacokinetics
The compound’s ADME properties can be influenced by various factors, including its chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
The modulation of the δ-opioid receptor by this compound can result in various molecular and cellular effects. For instance, it can enhance the receptor’s signaling, leading to changes in neuronal activity and neurotransmitter release. These changes can, in turn, influence various physiological processes, such as pain perception and mood regulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment (e.g., pH, temperature), the presence of other substances (e.g., other drugs, food), and patient-specific factors (e.g., age, genetics, disease state). Understanding these factors is crucial for optimizing the use of the drug and minimizing potential side effects .
準備方法
The synthesis of BMS-986188 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, including the use of specific reagents and catalysts to achieve the desired molecular structure .
化学反応の分析
BMS-986188 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
BMS-986188 is unique in its high selectivity and potency as a positive allosteric modulator of the delta-opioid receptor. Similar compounds include:
BMS-986122: Another positive allosteric modulator of the delta-opioid receptor with similar properties.
BMS-986187: A compound with similar selectivity but different pharmacokinetic properties.
BMS-986189: A related compound with variations in its chemical structure that affect its binding affinity and activity.
These compounds share a common mechanism of action but differ in their pharmacological profiles and potential therapeutic applications.
生物活性
BMS-986188 is a compound that has garnered attention for its role as a positive allosteric modulator (PAM) of opioid receptors. This article delves into its biological activity, examining its mechanisms, pharmacological effects, and relevant research findings.
Overview of this compound
This compound is classified as a selective positive allosteric modulator of the δ-opioid receptor (DOR). It has been investigated for its potential therapeutic applications in pain management and other conditions related to opioid receptor modulation.
The primary mechanism of this compound involves enhancing the activity of orthosteric agonists at the δ-opioid receptor. It does so by binding to an allosteric site, which induces conformational changes that increase the receptor's affinity for endogenous ligands like enkephalins.
Binding Affinity and Cooperativity
Research indicates that this compound exhibits a binding affinity of approximately 0.6 μM for the wild-type δ-opioid receptor, with a functional cooperativity factor (β) of about 12 when interacting with orthosteric agonists such as SNC-80 . The compound's binding characteristics are crucial for understanding its modulatory effects on receptor activity.
Pharmacological Profile
In vitro studies have shown that this compound does not exhibit significant agonist activity on its own but enhances the effects of other agonists in the presence of them. For instance, in CHO cells expressing DOR, this compound produced an effective concentration (EC50) of 48 nM when combined with leu-enkephalin, highlighting its role as a PAM rather than a direct agonist .
Comparative Activity Data
The following table summarizes key pharmacological data regarding this compound compared to other compounds:
Compound | Binding Affinity (μM) | EC50 (nM) | Functional Cooperativity (β) |
---|---|---|---|
This compound | 0.6 | 48 | 12 |
SNC-80 | - | - | - |
Other PAMs | Varies | Varies | Varies |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Pain Modulation : Research demonstrated that co-administration of this compound with traditional opioid agonists resulted in enhanced analgesic effects in animal models. This suggests potential for reducing opioid dosages while maintaining efficacy .
- Impact on Side Effects : Another study indicated that the allosteric modulation by this compound might mitigate some side effects commonly associated with opioid use, such as respiratory depression and tolerance development . This finding is particularly significant given the ongoing opioid crisis.
- Functional Assays : Functional assays measuring intracellular signaling pathways showed that this compound significantly increased downstream signaling in response to DOR activation, further confirming its role as a positive modulator .
特性
IUPAC Name |
9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31BrO4/c1-29(2)13-22(32)27-24(15-29)35-25-16-30(3,4)14-23(33)28(25)26(27)18-9-11-20(12-10-18)34-17-19-7-5-6-8-21(19)31/h5-12,26H,13-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCHHZHONQIODT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5Br)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。